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Compound of Interest

Compound Name:
Methyl 4-chloro-2-

methoxynicotinate

Cat. No.: B595429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound Methyl 4-chloro-2-methoxynicotinate. Due to the limited availability of

published experimental spectra for this specific molecule, this document presents predicted

data based on the analysis of its chemical structure, alongside standardized experimental

protocols for acquiring such data. This guide is intended to serve as a valuable resource for

researchers in chemical synthesis and drug development.

Chemical Structure and Properties
IUPAC Name: Methyl 4-chloro-2-methoxynicotinate

Molecular Formula: C₈H₈ClNO₃

Molecular Weight: 201.61 g/mol

CAS Number: 1256826-55-7

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectral data for Methyl 4-chloro-
2-methoxynicotinate. These predictions are based on the known chemical shifts and

fragmentation patterns of the functional groups present in the molecule.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.2 - 8.4 d 1H Pyridine Ring (H-6)

~7.0 - 7.2 d 1H Pyridine Ring (H-5)

~3.9 - 4.1 s 3H Methoxy (-OCH₃)

~3.8 - 4.0 s 3H Ester Methyl (-OCH₃)

Solvent: CDCl₃,

Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~165 - 167 Ester Carbonyl (C=O)

~160 - 162 Pyridine Ring (C-2)

~150 - 152 Pyridine Ring (C-4)

~145 - 147 Pyridine Ring (C-6)

~110 - 112 Pyridine Ring (C-5)

~108 - 110 Pyridine Ring (C-3)

~55 - 57 Methoxy Carbon (-OCH₃)

~52 - 54 Ester Methyl Carbon (-OCH₃)

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Functional Group Association

~3100 - 3000 C-H Stretch (Aromatic)

~2950 - 2850 C-H Stretch (Aliphatic -CH₃)

~1730 - 1715 C=O Stretch (Ester)

~1600 - 1550 C=C and C=N Stretch (Pyridine Ring)

~1250 - 1200 C-O Stretch (Ester and Ether)

~800 - 750 C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

201 / 203 [M]⁺ (Molecular ion with isotopic pattern for Cl)

170 / 172 [M - OCH₃]⁺

142 / 144 [M - COOCH₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-chloro-2-
methoxynicotinate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID),

followed by phase and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

IR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Identify and label the major absorption bands in the spectrum and correlate

them with known vibrational frequencies of the functional groups.

Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron

Ionization (EI) source.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode ([M+H]⁺).

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Mass Range: m/z 50-500.

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the

presence of chlorine.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 4-chloro-2-methoxynicotinate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 4-chloro-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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